Cas no 731773-07-2 (Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)-)

Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)- structure
731773-07-2 structure
Product Name:Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)-
CAS-nummer:731773-07-2
MF:C11H13F
MW:164.219326734543
CID:559265
PubChem ID:24721821
Update Time:2025-04-19

Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)-
    • 1-fluoro-3-(3-methylbut-3-enyl)benzene
    • 4-(3-Fluorophenyl)-2-methyl-1-butene
    • Benzene, 1-fluoro-3-(3-methyl-3-butenyl)- (9CI)
    • AG-G-89002
    • CTK5D7488
    • KB-186570
    • 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene
    • AKOS006287527
    • 731773-07-2
    • DTXSID40641173
    • MFCD07698629
    • MDL: MFCD07698629
    • Inchi: 1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3
    • InChI-sleutel: OWKXVPYYUZQPIC-UHFFFAOYSA-N
    • LACHT: FC1=CC=CC(=C1)CCC(=C)C

Berekende eigenschappen

  • Exacte massa: 164.100128577g/mol
  • Monoisotopische massa: 164.100128577g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 151
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 0.961
  • Kookpunt: 197.8°C at 760 mmHg
  • Vlampunt: 65.8°C
  • Brekindex: 1.488
  • LogboekP: 3.33440

Benzene,1-fluoro-3-(3-methyl-3-buten-1-yl)- Prijsmeer >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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Crysdot LLC
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